molecular formula C11H20N2O2 B3254845 tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate CAS No. 244768-98-7

tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3254845
CAS No.: 244768-98-7
M. Wt: 212.29 g/mol
InChI Key: VYYZBKDBMOBMBG-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate is a bicyclic amine derivative featuring a norbornane-like framework ([2.2.1] bicyclo system) with two nitrogen atoms at positions 2 and 5. The tert-butyloxycarbonyl (Boc) group at position 2 acts as a protective moiety, while the methyl group at position 5 modulates steric and electronic properties. This compound is a key intermediate in medicinal chemistry, particularly for synthesizing sphingosine-1-phosphate (S1P) receptor modulators and other bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-5-9(13)6-12(8)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYZBKDBMOBMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717782
Record name tert-Butyl 5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244768-98-7
Record name tert-Butyl 5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate , also known by its CAS number 244768-98-7, is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents targeting various neurological and metabolic disorders.

The molecular formula of this compound is C10H18N2O2C_{10}H_{18}N_{2}O_{2} with a molecular weight of 198.26 g/mol. The compound features a bicyclic framework that includes two nitrogen atoms within the ring structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₂
Molecular Weight198.26 g/mol
CAS Number244768-98-7
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that compounds like this compound may interact with specific receptors in the central nervous system (CNS). For instance, it has been identified as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs) , which are implicated in cognitive functions and neurodegenerative diseases .

Therapeutic Applications

Neurodegenerative Diseases : The compound shows promise in the treatment of conditions such as Alzheimer's and Parkinson's disease due to its ability to modulate cholinergic signaling pathways.

Metabolic Disorders : It has been explored for its potential role in developing 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors , which are crucial for managing metabolic syndrome and diabetes .

Case Studies and Research Findings

  • Study on nAChR Modulation : A study demonstrated that derivatives of diazabicyclo compounds exhibit selective binding affinities to nAChRs, leading to enhanced cognitive performance in animal models . This suggests that this compound could be beneficial in cognitive enhancement therapies.
  • Inhibition of 11β-HSD1 : Another investigation highlighted the efficacy of related compounds in inhibiting 11β-HSD1, thereby reducing cortisol levels and improving insulin sensitivity in diabetic models . This positions tert-butyl derivatives as potential candidates for treating obesity-related metabolic disorders.
  • Anticancer Potential : Preliminary studies have indicated that some bicyclic compounds may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways . Further research is needed to elucidate these mechanisms specifically for this compound.

Comparison with Similar Compounds

Structural Analogs in the Diazabicyclo[2.2.1]heptane Series

Substituent Variations
Compound Name Substituents CAS Number Key Properties Reference
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate None (parent structure) 198989-07-0 Baseline for comparison; lower steric hindrance
tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate Methyl at position 5 - Enhanced lipophilicity; potential for improved bioavailability
tert-Butyl (1R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Benzyl at position 5, cyano at position 4 1214628-63-3 Increased steric bulk; cyano group enhances electronic withdrawal
tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Nitropyridyl at position 5 - Electron-withdrawing nitro group may improve metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, cyano) alter reactivity and metabolic pathways .
Stereochemical Variations
Compound Name Stereochemistry CAS Number Biological Relevance Reference
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (1S,4S) 113451-59-5 Enantiomer-specific activity in S1P receptor binding
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (1R,4R) 134003-84-2 Mirror-image stereochemistry may reverse target selectivity

Key Observations :

  • Stereochemistry critically influences receptor binding and selectivity. For example, (1S,4S) isomers often show higher potency in S1P modulation .

Functional Group Modifications

Hydroxy and Amino Derivatives
Compound Name Functional Group CAS Number Applications Reference
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Hydroxy at position 5 137076-22-3 Intermediate for glycosidase inhibitors
tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Amino at position 5 793650-60-9 Precursor for peptidomimetics; hydrogen-bonding capability

Key Observations :

  • Hydroxy groups improve solubility but may reduce metabolic stability.
  • Amino groups enable further functionalization (e.g., amide coupling) for drug discovery .
Fluoro and Oxo Derivatives
Compound Name Functional Group CAS Number Properties Reference
5-fluoro-2-azabicyclo[2.2.1]heptane HCl Fluoro at position 5 2288709-05-5 Enhanced metabolic stability; electronegativity alters binding
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Oxo at position 5 198835-06-2 Reactive ketone for further derivatization

Key Observations :

  • Fluorine substitution is a common strategy to block metabolic hotspots .
  • Oxo groups introduce sites for nucleophilic addition or reduction .

Bicyclic Framework Variations

Compound Name Bicyclic System CAS Number Structural Impact Reference
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate [3.2.1] System 134003-84-2 Larger ring reduces strain; altered nitrogen spacing
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate [2.2.2] System 617714-22-4 Increased ring size modifies conformational flexibility

Key Observations :

  • [2.2.1] systems exhibit higher ring strain, favoring specific binding conformations.
  • Larger bicyclic frameworks ([2.2.2], [3.2.1]) may reduce potency but improve solubility .

Q & A

Q. Notes

  • Methodology : Emphasizes peer-reviewed protocols from patents and journals.
  • Advanced Topics : Focus on mechanistic insights and troubleshooting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate

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